molecular formula C7H10N2O3 B8554705 2-Isopropylaminooxazole-4-carboxylic acid

2-Isopropylaminooxazole-4-carboxylic acid

Cat. No. B8554705
M. Wt: 170.17 g/mol
InChI Key: UDZXHQXBVDGBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylaminooxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropylaminooxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylaminooxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(propan-2-ylamino)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)

InChI Key

UDZXHQXBVDGBIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CO1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-isopropylamino-oxazole-4-carboxylic acid ethyl ester (2.5 g, 10.9 mmol) in EtOH (42 mL) and water (28 mL) was added NaOH (3.1 g, 77.4 mmol). The mixture was stirred at rt for 16 h, then cooled in an ice-bath and acidified to pH 3 with conc. HCl. The mixture was concentrated in vacuo to remove ethanol. The remaining aqueous phase was extracted with CH2Cl2 (3×200 mL). The organic phases were combined, dried over MgSO4 and concentrated to give 2-isopropylaminooxazole-4-carboxylic acid (1.86 g, 87% yield). LCMS found 171 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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